1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]-4-benzylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]-4-benzylpiperidine is a complex organic compound that features a benzodioxole moiety, a sulfonyl group, and a piperidine ring
Mechanism of Action
Target of action
Compounds with similar structures have shown activity against various cancer cell lines .
Biochemical pathways
Similar compounds have been reported to affect the cell cycle and apoptosis pathways .
Result of action
As mentioned earlier, similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
It’s possible that it may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been identified .
Cellular Effects
It’s unclear how it influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-benzylpiperidine in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
There is also no information available on any effects it may have on metabolic flux or metabolite levels .
Transport and Distribution
This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]-4-benzylpiperidine typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 1,3-benzodioxole with a suitable sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 4-benzylpiperidine under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]-4-benzylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety or the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]-4-benzylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: A simpler compound with a benzodioxole moiety, used in organic synthesis.
1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone:
4-(2H-1,3-benzodioxol-5-yl)benzoic acid: Another benzodioxole derivative with different functional groups.
Uniqueness
1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]-4-benzylpiperidine is unique due to its combination of a benzodioxole moiety, a sulfonyl group, and a piperidine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]-4-benzylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5S/c24-29(25,14-4-13-26-20-7-8-21-22(16-20)28-17-27-21)23-11-9-19(10-12-23)15-18-5-2-1-3-6-18/h1-3,5-8,16,19H,4,9-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOLEARRQBSCIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)CCCOC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.